molecular formula C5H12N2 B129260 (3S,4R)-4-Methylpyrrolidin-3-amine CAS No. 144238-35-7

(3S,4R)-4-Methylpyrrolidin-3-amine

Cat. No.: B129260
CAS No.: 144238-35-7
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-RFZPGFLSSA-N
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Description

(3S,4R)-4-Methylpyrrolidin-3-amine is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a methyl group at the 4-position and an amine group at the 3-position. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine can be achieved through various methods, including chemoenzymatic synthesis and traditional organic synthesis routes. One common method involves the use of ring-closing metathesis followed by lipase-mediated kinetic resolution. This approach allows for the enantioselective preparation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective protection and deprotection of functional groups, and chromatographic purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4R)-4-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes with high specificity, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Methylpyrrolidin-3-amine: The enantiomer of (3S,4R)-4-Methylpyrrolidin-3-amine, with opposite stereochemistry.

    (3S,4R)-3-Methoxy-4-methylaminopyrrolidine: A structurally similar compound with a methoxy group at the 3-position.

    (3R,4S)-3-Methoxy-4-methylaminopyrrolidine: The enantiomer of (3S,4R)-3-Methoxy-4-methylaminopyrrolidine.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments in biological systems makes it a valuable compound for research and pharmaceutical development.

Properties

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMFXXAJKCIPQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283927
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113617-69-9
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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